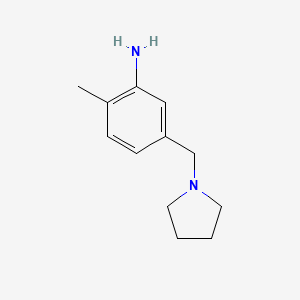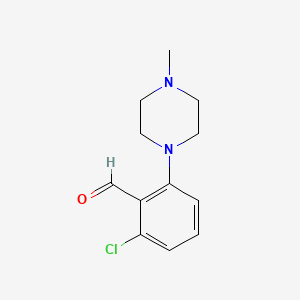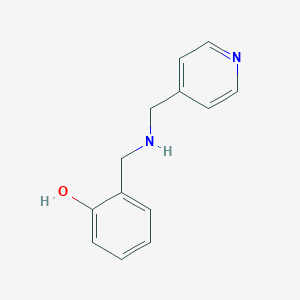
5-Benzoyl-2-methyl-4-Thiazolcarbonsäure
Übersicht
Beschreibung
5-Benzoyl-2-methyl-4-Thiazolecarboxylic acid is a chemical compound used in scientific research. It has a molecular formula of C12H9NO3S and a molecular weight of 247.27 .
Molecular Structure Analysis
The molecular structure of 5-Benzoyl-2-methyl-4-Thiazolecarboxylic acid consists of a benzoyl group attached to the 5th carbon of a thiazole ring, which also has a carboxylic acid group at the 4th position and a methyl group at the 2nd position .Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Thiazol-Derivate wurden als Antioxidantien nachgewiesen . Dies bedeutet, dass sie schädliche freie Radikale im Körper neutralisieren können, wodurch möglicherweise Zell- und Gewebeschäden verhindert werden.
Analgetische Aktivität
Verbindungen, die mit dem Thiazol-Gerüst verwandt sind, wurden als analgetisch (schmerzlindernd) nachgewiesen . Dies könnte sie bei der Entwicklung neuer Schmerzmittel nützlich machen.
Entzündungshemmende Aktivität
Thiazol-Derivate wurden auch als entzündungshemmend nachgewiesen . Dies könnte möglicherweise zur Behandlung von Erkrankungen eingesetzt werden, die durch Entzündungen gekennzeichnet sind, wie z. B. Arthritis oder Asthma.
Antibakterielle und Antimykotische Aktivität
Thiazol-Verbindungen haben antibakterielle und antimykotische Eigenschaften gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Antibiotika oder Antimykotika eingesetzt werden könnten.
Antivirale Aktivität
Einige Thiazol-Derivate haben antivirale Aktivität gezeigt . Dies könnte möglicherweise bei der Entwicklung neuer antiviraler Medikamente genutzt werden.
Antitumor- oder Zytotoxische Aktivität
Thiazol-Derivate wurden als antitumor- oder zytotoxisch nachgewiesen . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Krebsbehandlungen eingesetzt werden könnten. Zum Beispiel zeigte eine Reihe von [6- (4-Bromphenyl)imidazo [2,1-b]thiazol-3-yl]essigsäurearylidenhydraziden starke Wirkungen auf eine Prostatakrebszelllinie .
Neuroprotektive Aktivität
Thiazol-Verbindungen wurden als neuroprotektiv nachgewiesen . Dies bedeutet, dass sie möglicherweise zur Behandlung neurodegenerativer Erkrankungen wie Alzheimer oder Parkinson eingesetzt werden könnten.
Diuretische Aktivität
Einige Thiazol-Derivate wurden als diuretisch nachgewiesen . Dies könnte möglicherweise zur Behandlung von Erkrankungen wie Bluthochdruck oder Ödemen eingesetzt werden.
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to inhibit the formation of certain radicals, indicating potential antioxidant activity .
Biochemical Pathways
Thiazole derivatives have been shown to activate or inhibit various biochemical pathways and enzymes, and stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-benzoyl-2-methyl-4-Thiazolecarboxylic acid in lab experiments is that it is relatively easy to synthesize. Additionally, it is a relatively stable compound, which makes it ideal for use in lab experiments. However, there are some limitations to using 5-benzoyl-2-methyl-4-Thiazolecarboxylic acid in lab experiments. For example, it is not suitable for use in high-temperature experiments, as it may decompose at high temperatures. Additionally, it is not suitable for use in experiments involving strong acids or bases, as it may react with them.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-benzoyl-2-methyl-4-Thiazolecarboxylic acid. For example, it could be used in the development of new materials, such as polymers and nanomaterials. Additionally, it could be used in the development of new drugs, as it has been found to have potential in the treatment of various diseases. It could also be used in the development of new drug delivery systems, as it is able to target specific areas of the body and deliver drugs in a controlled manner. Finally, it could be used in the development of new treatments for neurological disorders, such as Parkinson’s disease.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S/c1-7-13-9(12(15)16)11(17-7)10(14)8-5-3-2-4-6-8/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDDMVVRMQQXMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B1451713.png)
![2-[(2-Pyridinylmethyl)amino]isonicotinic acid](/img/structure/B1451714.png)
![4-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile](/img/structure/B1451716.png)


![2-[(3-Fluorophenyl)amino]acetonitrile](/img/structure/B1451719.png)



![Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate](/img/structure/B1451726.png)
methanone](/img/structure/B1451728.png)
![[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanamine](/img/structure/B1451730.png)
